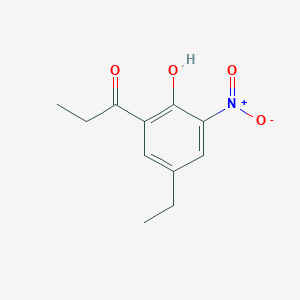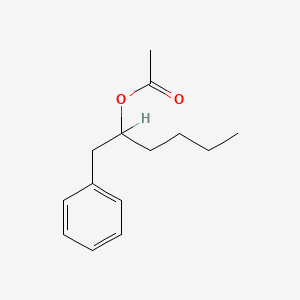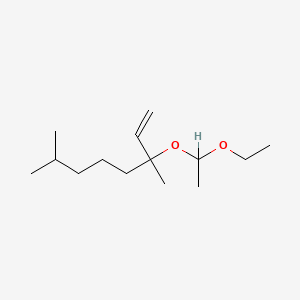
3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAL 318 is a chemical compound known for its unique properties and applications in various fields. It is a type of acetal, which is a functional group characterized by a carbon atom bonded to two alkoxy groups (OR). Acetals are typically formed from the reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAL 318 involves the reaction of an aldehyde or ketone with an alcohol under acidic conditions. The process typically requires an acid catalyst such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of alcohol to form the acetal .
Industrial Production Methods
In industrial settings, the production of acetals like ACETAL 318 often involves large-scale reactions with efficient removal of water to drive the equilibrium towards acetal formation. This can be achieved using techniques such as molecular sieves or Dean-Stark traps to continuously remove water from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
ACETAL 318 undergoes several types of chemical reactions, including:
Hydrolysis: Acetals can be hydrolyzed back to their corresponding aldehydes or ketones in the presence of aqueous acid.
Oxidation and Reduction: While acetals themselves are relatively stable, they can be involved in oxidation and reduction reactions when converted back to their aldehyde or ketone forms.
Substitution: Acetals can participate in substitution reactions, particularly when one of the alkoxy groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in the reactions of ACETAL 318 include acids for hydrolysis (e.g., hydrochloric acid), bases for deprotonation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the removal of by-products to drive the reactions to completion .
Major Products
The major products formed from the reactions of ACETAL 318 depend on the specific reaction conditions. For example, hydrolysis yields the original aldehyde or ketone, while substitution reactions can produce a variety of substituted acetals .
Scientific Research Applications
ACETAL 318 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ACETAL 318 involves its ability to form stable acetal linkages, which protect reactive carbonyl groups from unwanted reactions. This stability is achieved through the formation of a geminal-diether structure, which is resistant to nucleophilic attack under neutral or basic conditions . The molecular targets and pathways involved include the carbonyl groups of aldehydes and ketones, which are protected by the acetal formation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ACETAL 318 include:
Hemiacetals: Formed from the reaction of an aldehyde or ketone with one equivalent of alcohol.
Thioacetals: Analogous to acetals but with sulfur atoms replacing the oxygen atoms in the alkoxy groups.
Cyclic Acetals: Formed from the reaction of diols with aldehydes or ketones, resulting in ring structures.
Uniqueness
ACETAL 318 is unique due to its specific structure and stability, which make it an excellent protecting group for carbonyl compounds. Its ability to form stable linkages under a variety of conditions sets it apart from other similar compounds .
Properties
CAS No. |
84029-93-6 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
3-(1-ethoxyethoxy)-3,7-dimethyloct-1-ene |
InChI |
InChI=1S/C14H28O2/c1-7-14(6,11-9-10-12(3)4)16-13(5)15-8-2/h7,12-13H,1,8-11H2,2-6H3 |
InChI Key |
IJOLRHXMJRNZNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(C)(CCCC(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)

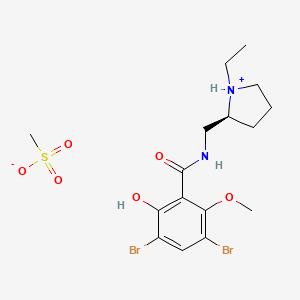
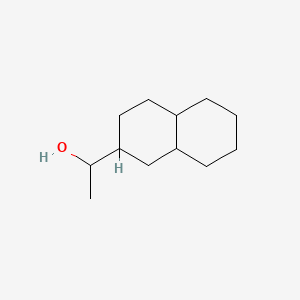
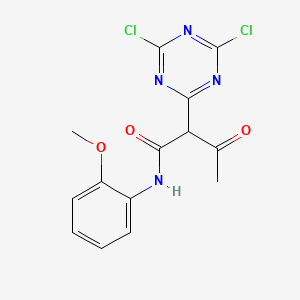
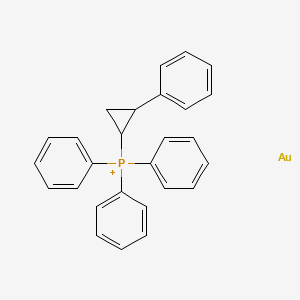
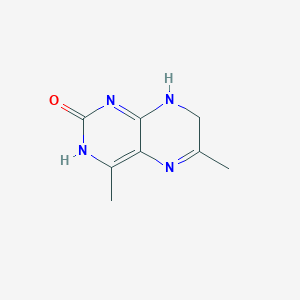

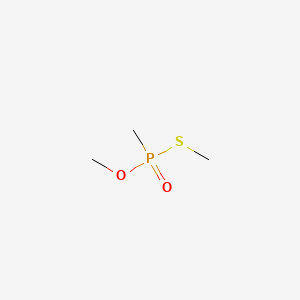
![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
